molecular formula C8H9NO3 B1313489 Methyl 3-hydroxy-6-methylpicolinate CAS No. 61548-52-5

Methyl 3-hydroxy-6-methylpicolinate

Cat. No.: B1313489
CAS No.: 61548-52-5
M. Wt: 167.16 g/mol
InChI Key: XUGRAUKXRVIKQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-6-methylpicolinate can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodo-6-methylpyridin-3-ol with carbon monoxide in the presence of bis(triphenylphosphine)palladium(II) chloride and triethylamine in methanol at 100°C for 3 hours . The mixture is then filtered and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6-methylpicolinate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .

Properties

IUPAC Name

methyl 3-hydroxy-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(10)7(9-5)8(11)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRAUKXRVIKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488224
Record name Methyl 3-hydroxy-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61548-52-5
Record name Methyl 3-hydroxy-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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